molecular formula C15H30O B12628411 Pentadec-6-EN-1-OL CAS No. 921600-07-9

Pentadec-6-EN-1-OL

Cat. No.: B12628411
CAS No.: 921600-07-9
M. Wt: 226.40 g/mol
InChI Key: HOHBDLSNJIZNTQ-UHFFFAOYSA-N
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Description

Pentadec-6-EN-1-OL: is an organic compound with the molecular formula C15H30O . It is a long-chain unsaturated alcohol, specifically a 15-carbon chain with a double bond at the 6th position and a hydroxyl group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize Pentadec-6-EN-1-OL involves the Grignard reaction. This process typically starts with the reaction of a 6-bromo-1-hexene with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with a 1-bromohexane to form the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-pentadecene. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentadec-6-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Pentadec-6-enal (aldehyde) and pentadec-6-enoic acid (carboxylic acid).

    Reduction: this compound (saturated alcohol).

    Substitution: Pentadec-6-en-1-chloride (alkyl chloride).

Scientific Research Applications

Chemistry: Pentadec-6-EN-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It is also investigated for its potential antimicrobial properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.

Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed as a surfactant and emulsifying agent in various industrial applications.

Mechanism of Action

The mechanism of action

Properties

CAS No.

921600-07-9

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-6-en-1-ol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10,16H,2-8,11-15H2,1H3

InChI Key

HOHBDLSNJIZNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCO

Origin of Product

United States

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